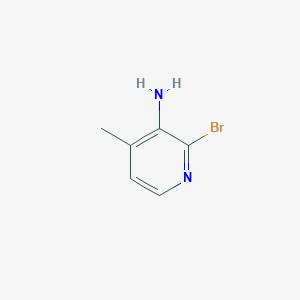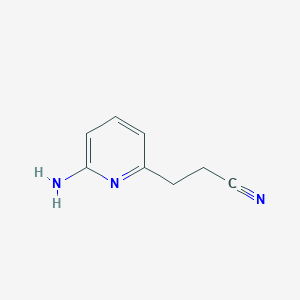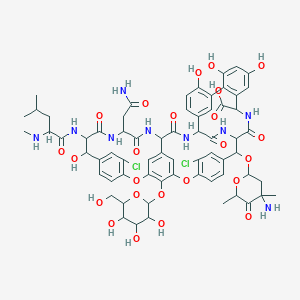
beta-Methylene sad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Methylene SAD, also known as beta-methylene succinic acid dialdehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine.
作用机制
The mechanism of action of beta-Methylene SAD involves its ability to form covalent bonds with amino groups in proteins and nucleic acids. This cross-linking results in the formation of stable adducts, which can be studied using various biochemical techniques. Additionally, this compound has been shown to react with reactive oxygen species, resulting in the formation of fluorescent products that can be detected using fluorescence microscopy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and the ability to protect against oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of beta-Methylene SAD is its ability to cross-link proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, the compound can be used as a fluorescent probe for the detection of reactive oxygen species, providing a valuable tool for studying oxidative stress and its role in various diseases. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on beta-Methylene SAD, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new derivatives of this compound may lead to the discovery of new compounds with even greater potential for scientific research.
Conclusion
In conclusion, this compound is a valuable compound with various applications in scientific research. Its ability to cross-link proteins and nucleic acids, as well as its potential as a fluorescent probe for the detection of reactive oxygen species, make it a valuable tool for studying various biological processes. While there are limitations to its use, further research on this compound may lead to the discovery of new compounds with even greater potential for scientific research.
合成方法
Beta-Methylene SAD can be synthesized through the oxidation of malonic acid with potassium permanganate, followed by the reaction of the resulting dialdehyde with formaldehyde. This process results in the formation of this compound, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
Beta-Methylene SAD has been shown to have various applications in scientific research, particularly in the field of biochemistry. The compound has been used as a cross-linking agent for proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in cells, providing a valuable tool for studying oxidative stress and its role in various diseases.
属性
CAS 编号 |
151868-71-2 |
|---|---|
分子式 |
C20H27N7O13P2Se |
分子量 |
714.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
InChI 键 |
BQVYVGJIUMNETO-HVIRUEHBSA-N |
手性 SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
规范 SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
其他 CAS 编号 |
151868-71-2 |
同义词 |
eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)








![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)

